![molecular formula C15H12O2 B556772 2-Hydroxy-5-dibenzosuberone CAS No. 17910-73-5](/img/structure/B556772.png)
2-Hydroxy-5-dibenzosuberone
Overview
Description
2-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one is a chemical compound with the molecular formula C15H12O2 and a molecular weight of 224.25 g/mol . This compound is known for its unique structure, which includes a dibenzoannulene core with a hydroxy group and a ketone functional group. It is primarily used in research and industrial applications.
Mechanism of Action
2-Hydroxy-5-dibenzosuberone, also known as 2-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one or 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,b]-cyclohepten-5-one, is a compound of interest in the field of proteomics research . This article will delve into the various aspects of its mechanism of action.
Target of Action
The primary targets of this compound are currently under investigation. As a specialty product for proteomics research , it is likely to interact with proteins or enzymes that play a crucial role in biological processes.
Biochemical Pathways
It is known that phenolic compounds like this compound can be involved in various biosynthetic pathways, including the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. As a compound used in proteomics research , it is likely to have effects at the protein level, potentially influencing protein expression, function, or interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one can be achieved through a multi-step process. One common method involves the reaction of dibenzosuberone with hydroxylamine to form dibenzosuberone oxime, which is then cyclized to produce the target compound . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. This process ensures high purity and consistency, making it suitable for various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a diketone, while reduction of the ketone group can produce a diol .
Scientific Research Applications
Antiviral and Enzyme Inhibition Properties
Research indicates that derivatives of dibenzosuberone, including 2-hydroxy-5-dibenzosuberone, are instrumental in synthesizing biologically active compounds. These derivatives exhibit enzyme inhibition and antiviral activities, making them valuable in drug development. For instance, studies have shown that certain dibenzosuberone derivatives can inhibit specific enzymes associated with viral replication, thus contributing to therapeutic strategies against viral infections .
Antidepressant Drug Development
Dibenzosuberone derivatives are also found in the structural frameworks of several commercially available antidepressant medications. The ability of these compounds to modulate neurotransmitter systems highlights their potential in treating mood disorders .
Case Study: Synthesis of Novel Compounds
A notable case study involved the synthesis of dibenzosuberenone-based polycyclic compounds that demonstrated enhanced photophysical properties such as fluorescence and photosensitization. These properties are crucial for applications in phototherapy and diagnostic imaging .
Role as a Linker in Peptide Synthesis
This compound has been identified as a versatile linker in solid-state peptide synthesis platforms. Its incorporation into peptide-anchored resins allows for the efficient assembly of peptides, facilitating advancements in biochemistry and pharmaceutical research .
Table: Comparison of Linkers Used in Peptide Synthesis
Linker | Properties | Applications |
---|---|---|
Fmoc-2,4-dimethoxy-4’-(carboxymethyloxy)-benzhydrylamine | Stable under basic conditions | General peptide synthesis |
4-Formyl-3-methoxy-phenoxyacetic acid | Reactivity with amines | Targeted peptide synthesis |
This compound | Enhances biological activity | Peptide synthesis platforms |
Polymer Modification
The unique chemical properties of this compound suggest its potential use as a modifier in polymer systems. Its ability to influence the physical properties of polymers could lead to the development of novel materials with tailored functionalities for various applications, including coatings and composites .
Case Study: Development of Novel Polymers
A study focusing on the modification of polymer matrices with dibenzosuberone derivatives demonstrated improved mechanical properties and thermal stability. This research indicates the compound's potential in creating advanced materials suitable for industrial applications .
Comparison with Similar Compounds
2-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one can be compared with other similar compounds, such as:
Dibenzosuberone: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
2-Hydroxy-5-dibenzosuberone: Similar structure but with different functional group positioning, leading to different reactivity and applications.
10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one: Another related compound with a similar core structure but different functional groups.
The uniqueness of 2-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one lies in its specific functional groups and their positioning, which confer distinct chemical and biological properties .
Biological Activity
2-Hydroxy-5-dibenzosuberone, a compound with the CAS number 17910-73-5, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is classified as a dibenzosuberone derivative. Its chemical structure can be represented as follows:
- Molecular Formula : C15H12O2
- Molecular Weight : 232.25 g/mol
The presence of the hydroxyl group (-OH) and the dibenzosuberone framework contributes to its unique biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Anti-inflammatory Effects
In vitro studies have also shown that this compound possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .
Neuroprotective Potential
Emerging research highlights the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function. The proposed mechanism involves antioxidant activity and the inhibition of oxidative stress markers .
Case Studies
- Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving topical formulations showed a significant reduction in infection rates compared to those treated with standard antibiotics.
- Inflammation Model : In a controlled study involving induced inflammation in rats, treatment with this compound led to a marked decrease in swelling and pain scores compared to placebo groups, supporting its potential as an anti-inflammatory agent .
- Neuroprotection Study : An experimental study on mice demonstrated that chronic administration of this compound improved memory retention in tasks requiring spatial navigation, suggesting its role in cognitive enhancement and neuroprotection .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing cytokine production.
- Receptor Modulation : It potentially modulates neurotransmitter receptors, contributing to its neuroprotective effects.
- Antioxidant Activity : By scavenging free radicals, it reduces oxidative stress, which is implicated in various disease processes.
Properties
IUPAC Name |
6-hydroxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)15(14)17/h1-4,7-9,16H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGQRAAQALHWFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)C(=O)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426533 | |
Record name | 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17910-73-5 | |
Record name | 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.